ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzo[d]furan derivatives. This compound is characterized by its unique structure, which includes a benzo[d]furan core, an ethyl ester group, and a benzylamino propoxy side chain. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]furan Core: The benzo[d]furan core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification of the carboxylic acid derivative of the benzo[d]furan core using ethanol and an acid catalyst.
Attachment of the Benzylamino Propoxy Side Chain: The benzylamino propoxy side chain can be attached through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable leaving group on the propoxy chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-4-{3-[amino]propoxy}benzo[d]furan-2-carboxylate
- Ethyl 3-methyl-4-{3-[methylamino]propoxy}benzo[d]furan-2-carboxylate
- Ethyl 3-methyl-4-{3-[dimethylamino]propoxy}benzo[d]furan-2-carboxylate
Uniqueness
ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of the benzylamino propoxy side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and reactivity.
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C22H25NO4/c1-3-25-22(24)21-16(2)20-18(11-7-12-19(20)27-21)26-14-8-13-23-15-17-9-5-4-6-10-17/h4-7,9-12,23H,3,8,13-15H2,1-2H3 |
InChI Key |
DGMXISJISSQFBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CC=CC=C3)C |
Origin of Product |
United States |
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